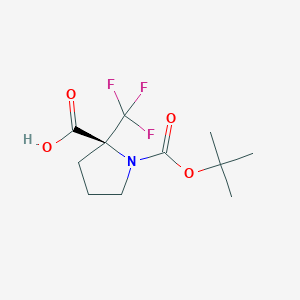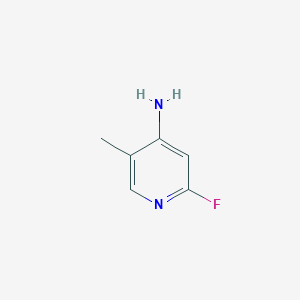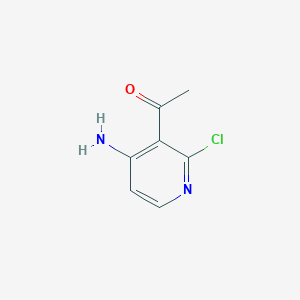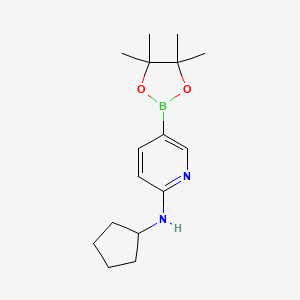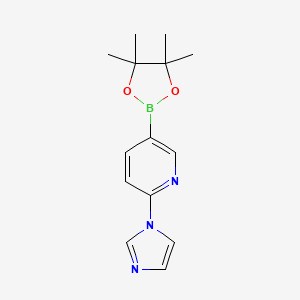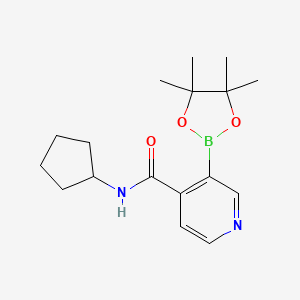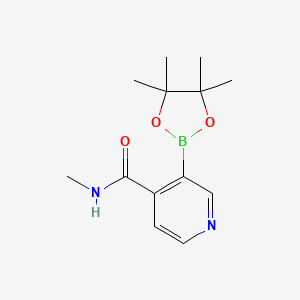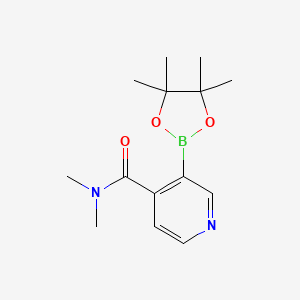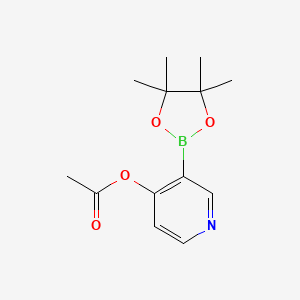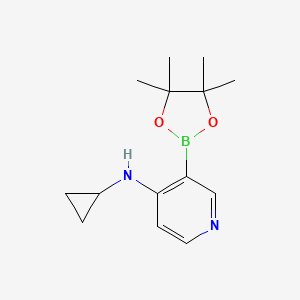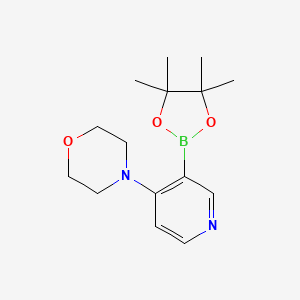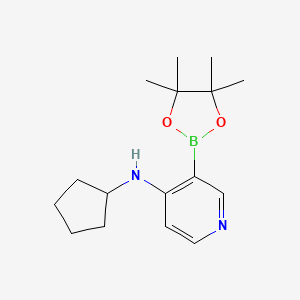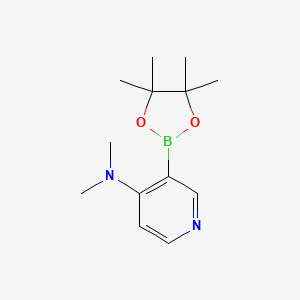
4-(Dimethylamino)pyridine-3-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylamino)pyridine-3-boronic acid pinacol ester (DMPB-PIN) is an important organic compound used in a wide range of scientific research and industrial applications. It has been studied extensively in the fields of organic synthesis, biochemistry, and pharmacology. DMPB-PIN is a versatile molecule that can be used as a starting material for the synthesis of various compounds, as well as for a variety of biochemical and physiological studies. This article will provide an overview of DMPB-PIN, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Wirkmechanismus
The mechanism of action of 4-(Dimethylamino)pyridine-3-boronic acid pinacol ester is not completely understood. However, it is believed that the compound acts as a competitive inhibitor of enzymes involved in the synthesis of proteins and other biologically active compounds. Additionally, this compound has been shown to bind to proteins and other molecules, which can alter their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to inhibit the activity of enzymes involved in the synthesis of proteins and other biologically active compounds. Additionally, it has been shown to bind to proteins and other molecules, which can alter their structure and function.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(Dimethylamino)pyridine-3-boronic acid pinacol ester in laboratory experiments is its versatility. It can be used as a starting material for the synthesis of various compounds, as well as for a variety of biochemical and physiological studies. Additionally, it has a relatively low toxicity, which makes it safe to use in laboratory experiments. However, the compound is relatively expensive, and it can be difficult to obtain in large quantities.
Zukünftige Richtungen
The potential future directions for the study of 4-(Dimethylamino)pyridine-3-boronic acid pinacol ester include further exploration of its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could focus on the development of new synthesis methods for the production of this compound and related compounds. Finally, future studies could explore the potential therapeutic applications of this compound, such as in the treatment of various diseases.
Synthesemethoden
The synthesis of 4-(Dimethylamino)pyridine-3-boronic acid pinacol ester is accomplished by the reaction of 4-(dimethylamino)pyridine-3-boronic acid and pinacol ester. This reaction is typically carried out in an aqueous medium at elevated temperatures, resulting in a white solid product. The reaction is typically complete within several hours, and the product is isolated by filtration. The purity of the product can be determined by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
4-(Dimethylamino)pyridine-3-boronic acid pinacol ester has been used extensively in the fields of organic synthesis, biochemistry, and pharmacology. It has been used as a starting material for the synthesis of various compounds, such as amino acids, peptides, and heterocycles. It has also been used in the study of enzyme-catalyzed reactions, as well as in the synthesis of drugs and other biologically active compounds. In addition, this compound has been used in the study of the structure and function of proteins, as well as in the study of cell signaling pathways.
Eigenschaften
IUPAC Name |
N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)10-9-15-8-7-11(10)16(5)6/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXARDTSBMNANRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


